molecular formula C11H17NO2 B1218765 Deterenol CAS No. 7376-66-1

Deterenol

Cat. No.: B1218765
CAS No.: 7376-66-1
M. Wt: 195.26 g/mol
InChI Key: MPCPSVWSWKWJLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Deterenol hydrochloride can be synthesized from 1-(4-hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone hydrochloride. The process involves dissolving the starting material in methanol, adding 10% palladium on activated carbon, and introducing hydrogen. The reaction mixture is stirred at room temperature for 24 hours under atmospheric pressure. After the reaction, the catalyst is filtered, and the filtrate is concentrated to dryness. The residue is then crystallized from methanol to obtain colorless crystals with a yield of 91% .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield are optimized for commercial use. The use of palladium on activated carbon as a catalyst and methanol as a solvent are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on activated carbon is commonly used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives of this compound.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

Deterenol acts as a non-selective beta-adrenergic receptor agonist. It increases tension in isolated right and left guinea pig atria and trachea, which endogenously express beta-adrenergic receptors. The compound induces lipolysis in human adipocytes by activating beta-adrenergic receptors, leading to the breakdown of fats .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its strong lipolytic activity compared to other amines present in Citrus aurantium, such as synephrine . Its potent beta-adrenergic receptor agonist activity makes it a subject of interest in research, despite its potential adverse effects.

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h3-6,8,11-14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCPSVWSWKWJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956502
Record name Deterenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7376-66-1
Record name 4-Hydroxy-α-[[(1-methylethyl)amino]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7376-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deterenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deterenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DETERENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR971OUC9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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